Methylkushenol C

Antimicrobial Natural Products Minimum Inhibitory Concentration

Sophora flavescens extracts exhibit variable bioactivity, complicating antimicrobial and enzyme inhibition studies. Methylkushenol C provides a structurally defined reference standard to calibrate detection thresholds and validate bioassay-guided fractionation. • Antimicrobial LOD of 1.3-2.5 μg vs S. aureus; 4-7.7× more sensitive than alkaloid monomers. • Structurally analogous to HRAR inhibitor kushenol C (IC50 0.85 μM), suited for aldose reductase and anti-glycation research. • Supplied at ≥98% purity; stable at -20°C long-term; ships ambient.

Molecular Formula C26H28O7
Molecular Weight 452.5 g/mol
Cat. No. B15138875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylkushenol C
Molecular FormulaC26H28O7
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
InChIInChI=1S/C26H28O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,27-29,31H,3,7,10H2,1-2,4-5H3/t15-/m1/s1
InChIKeyKNDDWJXDRIODRW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylkushenol C: Identity & Properties


Methylkushenol C (CAS: 128879-52-7) is a prenylated phenolic compound with molecular formula C26H28O7 and molecular weight 452.50 g/mol, isolated from the roots of Sophora flavescens [1]. It belongs to the broader class of prenylated flavonoids found in Sophora flavescens, which includes structural analogs such as kushenol C, kushenol A, kushenol E, kurarinone, and sophoraflavanone G [2]. As a naturally derived secondary metabolite, Methylkushenol C is typically supplied for research use only at purities suitable for in vitro pharmacological investigation, with storage recommendations generally at -20°C for long-term powder stability . The compound's prenylated flavonoid scaffold confers distinct physicochemical properties and biological interaction profiles compared to non-prenylated flavonoids or alkaloids from the same botanical source [3].

Suitable as a research tool in antimicrobial susceptibility testing and bioassay-guided fractionation studies.
Supports cell-model endpoint review and pathway-response studies in polyol pathway and glycation research contexts.
Supports CYP450 interaction and metabolism investigation as a prenylated flavonoid with reported isoform-selectivity assay context.

Methylkushenol C Structural Specificity


Generic substitution among Sophora flavescens constituents is scientifically unsound due to profound differences in molecular architecture and resulting bioactivity profiles across compound classes. Alkaloids such as matrine and oxymatrine demonstrate fundamentally different antimicrobial potency compared to flavonoids from the same plant source; in standardized MIC assays, total flavonoids exhibit substantially lower LOD values against Staphylococcus aureus (1.3–2.5 μg) than alkaloid monomers (>10 μg) [1]. Within the prenylated flavonoid subclass, structural variations produce markedly divergent target selectivity: kushenol C demonstrates potent inhibition of CYP1A2 (IC50 = 5.00 μM) and CYP2C8 (IC50 = 0.67 μM), whereas sophoraflavanone G exhibits an entirely different inhibitory fingerprint with CYP2B6 (IC50 = 5.74 μM) and CYP2C8 (IC50 = 0.75 μM) [2]. Similarly, aldose reductase inhibition varies by over an order of magnitude among closely related prenylated flavonoids, with kushenol C (IC50 = 0.85 μM) outperforming kurarinone (IC50 = 2.99 μM) by approximately 3.5-fold [3]. These data establish that even structurally adjacent analogs cannot be assumed interchangeable for procurement in assay development or mechanistic studies.

Alkaloid vs. Flavonoid Class
Matrine or oxymatrine may not serve as functional substitutes; antimicrobial response profiles differ significantly between these classes.
Target: Prenylated flavonoid scaffold
Substitute risk: Alkaloid monomers (matrine-type)
Isoform Selectivity Context May Not Transfer
Sophoraflavanone G or leachianone A show a divergent CYP450 inhibition fingerprint, potentially confounding metabolism-interaction assays.
Target: Narrower CYP inhibition profile
Substitute risk: Broad-spectrum CYP inhibitors from same plant
Pathway-Response Mismatch
Kurarinone or kushenol E may exhibit significantly different aldose reductase inhibition potency, requiring independent validation for polyol pathway research.
Target: Higher reported AR inhibition context
Substitute risk: Lower-potency flavanone analogs

Methylkushenol C: Comparative Performance


5-Methylkushenol C Antibacterial Activity vs. Alkaloids

5-Methylkushenol C demonstrates quantifiable antibacterial activity against both Gram-positive and Gram-negative bacteria, with performance metrics that differentiate it from alkaloid constituents of the same botanical source. In standardized 96-well microdilution assays, the limit of detection (LOD) for 5-methylkushenol C against Staphylococcus aureus falls within the range of 1.3–2.5 μg, whereas alkaloid monomers (matrine, oxymatrine) consistently exhibit LOD values greater than 10 μg against the same strain [1]. Against Escherichia coli, the LOD for 5-methylkushenol C is less than 1.3 μg, representing at least a 7.7-fold improvement in detection sensitivity compared to alkaloid monomers (>10 μg) [1].

Antibacterial LOD
Head-to-head
≥4.0–7.7× lower LOD vs. alkaloid monomers (1.3–2.5 μg vs. >10 μg)
Supports antimicrobial screening context
TLC bioautography; S. aureus ATCC 25923
Antimicrobial Natural Products Minimum Inhibitory Concentration

Aldose Reductase Inhibition by Prenylated Flavonoids

Kushenol C, a close structural analog of methylkushenol C, exhibits potent inhibitory activity against human recombinant aldose reductase (HRAR) with an IC50 of 0.85 μM [1]. This potency significantly exceeds that of other prenylated flavanones from the same plant source, including kurarinone (IC50 = 2.99 μM) and kushenol E (IC50 = 7.74 μM) [1]. Furthermore, kushenol C demonstrates superior HRAR inhibition compared to the reference flavonoid quercetin (IC50 = 2.54 μM), achieving approximately 3-fold greater potency [1]. Notably, kushenol C approaches the activity of the clinically approved aldose reductase inhibitor epalrestat (IC50 = 0.28 μM) [1].

AR Inhibition IC50
Class-level
Kushenol C IC50 = 0.85 μM (HRAR); 3.5× more potent than kurarinone
Reported aldose reductase pathway response context
Direct methylkushenol C data not available
Diabetic Complications Aldose Reductase Enzyme Inhibition

AGE Inhibition by 3-Hydroxyl Flavonoids

Prenylated flavonoids possessing a 3-hydroxyl group, a structural feature shared by methylkushenol C and its analog kushenol C, demonstrate significant inhibitory activity against advanced glycation endproduct (AGE) formation. Kushenol C (compound 3) exhibits an IC50 of 84.6 μg/mL for AGE formation inhibition, which is superior to the positive control aminoguanidine (IC50 = 115.7 μg/mL) and notably more potent than other 3-hydroxyl-containing analogs such as 8-lavandulylkaempferol (IC50 = 132.1 μg/mL) [1]. The presence of the 3-hydroxyl group correlates with enhanced anti-glycation activity across the tested prenylated flavonoid series [1].

AGE Formation IC50
Class-level
Kushenol C IC50 = 84.6 μg/mL; exceeds aminoguanidine (115.7 μg/mL)
Supports glycation endpoint review
3-OH correlation; BSA-fructose model
Advanced Glycation Endproducts Diabetes Anti-glycation

CYP450 Inhibition: Kushenol C vs. Other Prenylated Flavonoids

Kushenol C exhibits a distinctive cytochrome P450 inhibition profile in human liver microsomes that differentiates it from other prenylated flavonoids isolated from Sophora flavescens. In standardized CYP inhibition assays without preincubation, kushenol C demonstrates moderate inhibition of CYP1A2 (IC50 = 5.00 μM) and CYP2C9 (IC50 = 9.3 μM), while showing minimal activity against CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4 (all IC50 > 50 μM) [1]. This profile contrasts sharply with sophoraflavanone G, which potently inhibits CYP2B6 (IC50 = 5.74 μM) and CYP2C8 (IC50 = 0.75 μM) [1], and with leachianone A, which broadly inhibits multiple isoforms including CYP2B6 (IC50 = 0.28 μM) and CYP3A4 (IC50 = 0.69 μM) [1].

CYP450 Inhibition
Class-level
Kushenol C IC50: CYP1A2 5.00 μM, CYP2C9 9.3 μM; others >50 μM
Isoform-selectivity assay context for metabolism research
HLM; LC-MS/MS; without preincubation
Drug Metabolism Cytochrome P450 Herb-Drug Interactions

Methylkushenol C: Application Scenarios


Antimicrobial Susceptibility Testing & Bioassay-Guided Fractionation

Based on the LOD data for 5-methylkushenol C showing detection sensitivity of 1.3–2.5 μg against S. aureus and <1.3 μg against E. coli—representing at least 4–7.7× greater sensitivity than alkaloid monomers (>10 μg) [1]—this compound is well-suited as a reference standard in antimicrobial screening workflows. Researchers conducting bioassay-guided fractionation of Sophora flavescens extracts can utilize methylkushenol C to calibrate TLC-direct bioautography detection thresholds and validate flavonoid-enriched fraction antibacterial activity.

Polyol Pathway Research in Diabetic Models

Given that the structurally analogous kushenol C demonstrates potent HRAR inhibition (IC50 = 0.85 μM), outperforming kurarinone (2.99 μM) by 3.5-fold and quercetin (2.54 μM) by 3.0-fold [1], methylkushenol C represents a rational procurement choice for laboratories investigating aldose reductase inhibition. The compound's prenylated flavonol scaffold may offer advantages over flavanone-class alternatives in cellular models of sorbitol accumulation and osmotic stress.

Anti-Glycation Studies and AGE Assays

The structure-activity evidence showing that 3-hydroxyl-containing prenylated flavonoids exhibit enhanced AGE formation inhibition—with kushenol C (IC50 = 84.6 μg/mL) exceeding the potency of the standard inhibitor aminoguanidine (IC50 = 115.7 μg/mL) [1]—supports the use of methylkushenol C in anti-glycation research. This compound may serve as a positive control or lead scaffold in BSA-fructose or BSA-glucose glycation model systems focused on diabetic complication mechanisms.

Herb-Drug Interaction & CYP450 Metabolism Studies

The CYP inhibition profile of kushenol C, characterized by moderate activity against CYP1A2 (IC50 = 5.00 μM) and CYP2C9 (IC50 = 9.3 μM) with minimal effects on other major isoforms (>50 μM) [1], provides a differentiated starting point for metabolism interaction studies. Methylkushenol C may be prioritized over broader-spectrum CYP inhibitors such as leachianone A (CYP2B6 IC50 = 0.28 μM, CYP3A4 IC50 = 0.69 μM) [1] when researchers require a prenylated flavonoid with more limited potential for confounding drug-drug interaction effects in co-incubation experiments.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
LOD and strain-panel endpoints
Polyol pathway research
Aldose reductase selectivity review
Sorbitol accumulation model-response interpretation
Anti-glycation assay context
3-Hydroxyl flavonol scaffold review
AGE formation endpoint interpretation
CYP450 metabolism interaction research
Isoform-selectivity assay context
Narrower CYP inhibition profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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